2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Description
The compound “2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rapid and efficient method was developed for the synthesis of 6-acyl-1,3-benzothiazol-2 (3H)-one derivatives under microwave irradiation (MWI) conditions . Additionally, derivatives containing oxadiazole and benzothiazole moieties were synthesized and their structures were elucidated by IR, 1HNMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of novel triazole derivatives, including those related to the specified compound, have demonstrated significant antimicrobial activities. For instance, studies have revealed that these compounds exhibit potent antibacterial and antifungal effects against a variety of pathogenic microorganisms, such as Candida species and pathogenic bacteria like Staphylococcus aureus and Escherichia coli. These findings suggest the potential utility of these derivatives in developing new antimicrobial agents (Altıntop et al., 2011; Baviskar et al., 2013).
Anticancer Properties
Research into the anticancer properties of related triazole and benzothiazole derivatives has shown promising results. Some derivatives have been found active against various cancer cell lines, including melanoma and breast cancer, highlighting the potential of these compounds in cancer therapy. The specific anticancer activity of these compounds against different cancer types underscores the importance of further investigation into their therapeutic applications (Ostapiuk et al., 2015).
Synthetic Chemistry Applications
The compound and its derivatives have served as key intermediates in the synthesis of various heterocyclic compounds. Their reactions with different nucleophiles have led to the formation of novel structures with potential biological activities. This versatility in synthetic applications demonstrates the compound's role in the development of new chemical entities for further pharmacological evaluation (Darweesh et al., 2016).
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S4/c1-2-11-27-18(12-32-21-24-16-5-3-4-6-17(16)33-21)25-26-20(27)31-13-19(28)23-14-7-9-15(10-8-14)34(22,29)30/h2-10H,1,11-13H2,(H,23,28)(H2,22,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBXBOPSGPBCPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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